molecular formula C23H36O3 B048290 20-Oxopregnan-3-yl acetate CAS No. 1491-77-6

20-Oxopregnan-3-yl acetate

Cat. No.: B048290
CAS No.: 1491-77-6
M. Wt: 360.5 g/mol
InChI Key: GFHOQCXDABGYAL-LEQCJQSISA-N
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Description

5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate is a steroidal compound that belongs to the class of pregnanes. It is a derivative of progesterone and is known for its neuroactive properties. This compound is often studied for its potential effects on the central nervous system and its role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate typically involves the acetylation of 3alpha-hydroxy-5beta-pregnan-20-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of the compound with high purity. The use of automated systems and advanced purification techniques ensures the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5beta-Pregnan-20-one, 3alpha-hydroxy-20-carboxylic acid.

    Reduction: Formation of 5beta-Pregnan-20-one, 3alpha-hydroxy-20-ol.

    Substitution: Formation of 5beta-Pregnan-20-one, 3alpha-hydroxy-20-amine.

Scientific Research Applications

5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in modulating the activity of neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety and depression.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    3alpha-Hydroxy-5beta-pregnan-20-one: Another neuroactive steroid with similar properties.

    5alpha-Pregnan-3alpha-ol-20-one: Known for its role in modulating GABA-A receptors.

    Allopregnanolone: A well-studied neurosteroid with potent effects on the central nervous system.

Uniqueness

5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate is unique due to its specific acetylation, which can influence its pharmacokinetic properties and its interaction with biological targets. This modification can enhance its stability and bioavailability compared to its non-acetylated counterparts.

Properties

IUPAC Name

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHOQCXDABGYAL-LEQCJQSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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